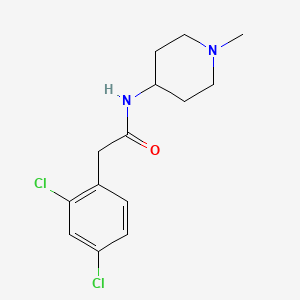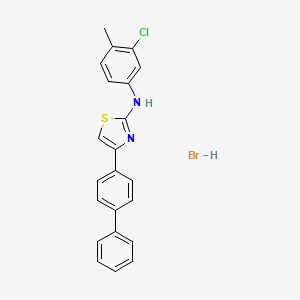
2-(2,4-dichlorophenyl)-N-(1-methyl-4-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenyl)-N-(1-methyl-4-piperidinyl)acetamide, commonly known as JNJ-42165279, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of JNJ-42165279 involves the modulation of the sigma-2 receptor. The sigma-2 receptor is a transmembrane protein that is widely distributed in the central nervous system. The receptor is involved in the regulation of neurotransmitter release and neuronal survival. JNJ-42165279 binds to the sigma-2 receptor, leading to the modulation of neurotransmitter release and neuronal survival.
Biochemical and Physiological Effects
JNJ-42165279 has been shown to have significant biochemical and physiological effects. The compound has been shown to increase the release of dopamine and serotonin, leading to the modulation of mood and behavior. JNJ-42165279 has also been shown to increase the activity of the sigma-2 receptor, leading to the modulation of neuronal survival and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
JNJ-42165279 has several advantages for laboratory experiments. The compound has high potency and selectivity for the sigma-2 receptor, making it an ideal tool for studying the role of the receptor in various diseases. The compound is also stable and easy to handle, making it suitable for in vitro and in vivo experiments. However, JNJ-42165279 has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
JNJ-42165279 has significant potential for future research and development. The compound can be further optimized to enhance its potency and selectivity for the sigma-2 receptor. The compound can also be used as a lead compound for the development of novel therapeutic agents for various diseases, including schizophrenia, depression, and anxiety. Additionally, JNJ-42165279 can be used as a tool for studying the role of the sigma-2 receptor in various diseases and for identifying new therapeutic targets.
Conclusion
In conclusion, JNJ-42165279 is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. JNJ-42165279 has significant potential for future research and development and can be used as a tool for studying the role of the sigma-2 receptor in various diseases.
Méthodes De Synthèse
The synthesis of JNJ-42165279 involves the reaction of 2,4-dichlorophenylacetic acid with N-methylpiperidine in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with acetic anhydride to produce JNJ-42165279. The synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
JNJ-42165279 has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, depression, and anxiety. The compound has been shown to have a high affinity for the sigma-2 receptor, which is implicated in the regulation of neurotransmitter release and neuronal survival. JNJ-42165279 has been shown to modulate the activity of the sigma-2 receptor, leading to the modulation of neurotransmitter release and neuronal survival.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O/c1-18-6-4-12(5-7-18)17-14(19)8-10-2-3-11(15)9-13(10)16/h2-3,9,12H,4-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOINRVMROEEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-N-(1-methylpiperidin-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142193.png)
![ethyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5142203.png)
![phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5142210.png)
![3-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5142211.png)
![N-benzyl-2-[bis(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5142219.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5142221.png)
![cyclopentyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5142231.png)

![2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5142242.png)
![3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5142254.png)

![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B5142265.png)
![4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5142268.png)
